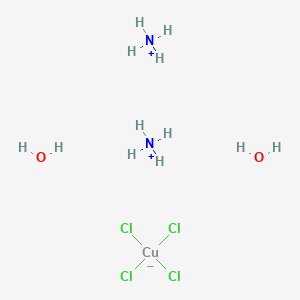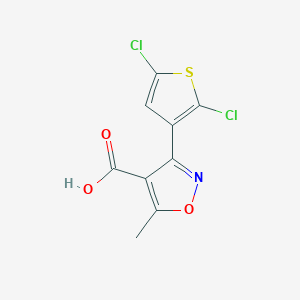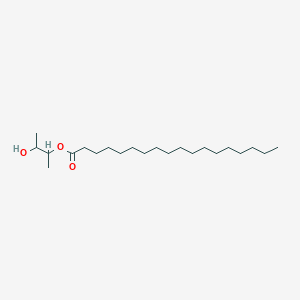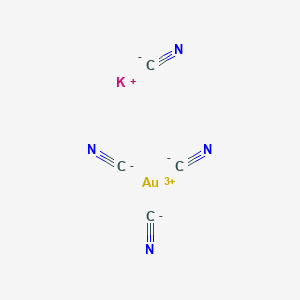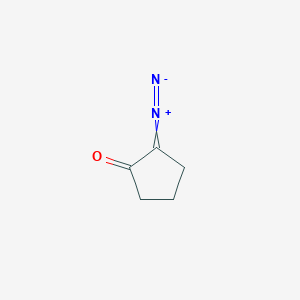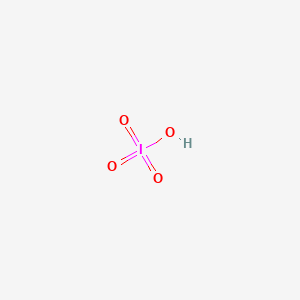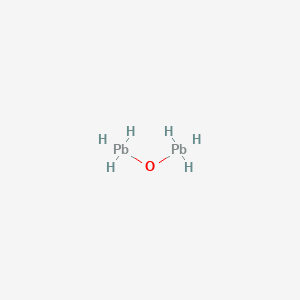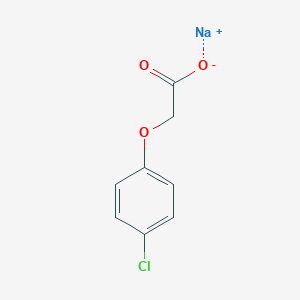
4-chlorophénoxyacétate de sodium
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Sodium 4-chlorophenoxyacetate, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its sodium salt, has been a subject of research. One method involves inverse liquid–liquid phase transfer catalyzed synthesis using 2,4-dichlorophenol and chloroacetic acid, highlighting a versatile approach to obtaining sodium salts of related compounds in different phases depending on the conditions used (Yadav & Jadhav, 2002).
Molecular Structure Analysis
Research into the molecular structure of compounds closely related to Sodium 4-chlorophenoxyacetate has been conducted. For instance, the crystal structure of polymeric sodium 4-carboxyphenoxyacetate dihydrate reveals intricate details about its coordination geometry and hydrogen bonding, providing insights into the structural aspects of sodium salt compounds (Yip, Wang & Mak, 1990).
Chemical Reactions and Properties
The degradation and chemical reactions involving 2,4-dichlorophenoxyacetic acid and its sodium salt have been extensively studied, especially in environmental contexts. For example, the degradation of these compounds in natural agriculture soils using capillary electrophoresis demonstrates their environmental fate and the effectiveness of analytical methods in studying such processes (Fu et al., 2009).
Physical Properties Analysis
The study of physical properties is crucial for understanding the behavior of Sodium 4-chlorophenoxyacetate and similar compounds under various conditions. While specific studies on the physical properties of Sodium 4-chlorophenoxyacetate itself may not be readily available, research on related compounds provides valuable insights into aspects like solubility, stability, and interaction with environmental factors.
Chemical Properties Analysis
The chemical properties of Sodium 4-chlorophenoxyacetate, such as reactivity with other substances, pH dependence, and its behavior in various chemical environments, can be inferred from studies on related compounds. The interaction of sodium hypochlorite and chlorhexidine, for instance, sheds light on the reactivity of chlorine-containing compounds in complex mixtures (Basrani et al., 2010).
Applications De Recherche Scientifique
Promotion de la croissance et biosynthèse des flavonoïdes dans les feuilles de mûrier
Il a été constaté que la pulvérisation exogène de 4-chlorophénoxyacétate de sodium favorisait la croissance et la biosynthèse des flavonoïdes dans les feuilles de mûrier . Le traitement a significativement augmenté le nombre de pousses, le nombre de bourgeons, le poids frais des feuilles et la surface foliaire du mûrier par rapport au témoin . Il a également significativement augmenté les teneurs en acide chlorogénique, rutine, isoquercitrine et astragaline .
Induction de l'expression des gènes
Le traitement au this compound a fortement induit l'expression de gènes liés à la biosynthèse des flavonoïdes, notamment le gène de la flavonoid 3-O-glucosyltransférase (F3GT), le gène de la chalcone synthase (CHS), la 4-coumarate-CoA ligase (4CL) et le gène de la phénylalanine ammonia-lyase (PAL) .
Amélioration de la qualité médicinale et développement de l'aliment à base de feuilles de mûrier
La pulvérisation exogène de this compound offre un nouveau moyen d'améliorer la qualité médicinale et le développement de l'aliment à base de feuilles de mûrier à haute valeur . La feuille de mûrier est riche en substances actives médicinales, telles que les flavonoïdes, les acides phénoliques, les polysaccharides, les alcaloïdes, les phytostérols et autres ingrédients actifs médicinaux .
Application potentielle dans les produits agrochimiques
Les composés chlorophénoxyacétates pourraient avoir une application pour la purification, le stockage et la libération de produits agrochimiques à base d'acide chlorophénoxyacétique .
Mécanisme D'action
Target of Action
As a plant growth regulator, it likely interacts with plant hormones and growth factors to modulate plant growth and development .
Mode of Action
It is known to have a promoting effect on plant growth at low concentrations, particularly in dicotyledonous plants . At higher concentrations, it may have an inhibitory effect .
Biochemical Pathways
Sodium 4-chlorophenoxyacetate has been found to promote the biosynthesis of flavonoids in mulberry leaves . It strongly induced the expression of flavonoid biosynthesis-related genes including flavonoid 3-O-glucosyltransferase (F3GT) gene, chalcone synthase (CHS) gene, 4-xoumarate-CoA ligase (4CL) and phenylalanine ammonia lyase (PAL) gene .
Pharmacokinetics
Given its solubility in water , it is likely to be readily absorbed and distributed in the plant tissues.
Result of Action
Sodium 4-chlorophenoxyacetate treatment significantly promotes the differentiation and growth of plants, increases shoot number, bud number, leaf fresh weight, and leaf area . It also significantly increases the contents of important secondary metabolites including rutin (Rut), chlorogenic acid (ChA), isoquercitrin (IQ), and astragalin (Ast) .
Safety and Hazards
The safety data sheet for Sodium 4-chlorophenoxyacetate suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFXLWWGIUWAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
122-88-3 (Parent) | |
| Record name | 4-Chlorophenoxyacetic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1075010 | |
| Record name | Sodium 4-chlorophenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13730-98-8 | |
| Record name | 4-Chlorophenoxyacetic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-chlorophenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (4-chlorophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM P-CHLOROPHENOXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI5K908Q4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the effect of Sodium 4-chlorophenoxyacetate on cotton boll retention in the study?
A: Contrary to expectations, the study found that spraying cotton plants with a 20-p.p.m. solution of Sodium 4-chlorophenoxyacetate reduced the number of bolls per plant and the number of bolls per 100 grams of stems and leaves []. This suggests that, under the specific conditions of this study, Sodium 4-chlorophenoxyacetate did not enhance boll retention and even showed a potentially detrimental effect on boll production.
Q2: The study mentions that Sodium 4-chlorophenoxyacetate caused an increase in vegetative development. What does this mean and how does it relate to boll production?
A: Vegetative development refers to the growth of non-reproductive parts of the plant, such as stems and leaves. The observed increase in vegetative development with Sodium 4-chlorophenoxyacetate suggests that the compound might be shifting the plant's energy resources away from reproductive growth (boll production) and towards vegetative growth []. This could explain the reduced boll numbers observed in the study.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)
